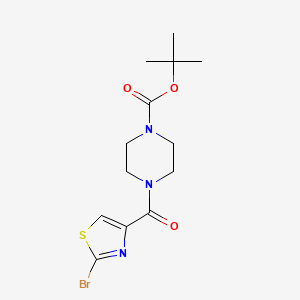

Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate (CAS: 1169698-65-0) is a piperazine-derived compound featuring a brominated thiazole ring conjugated to a carbonyl group. The tert-butyl carbamate (Boc) group at the N1-position of the piperazine ring enhances steric protection, improving stability during synthetic workflows . This compound is synthesized via coupling reactions involving tert-butyl piperazine-1-carboxylate and bromothiazole-carbonyl intermediates, often employing reagents like HOAt and EDCI for amidation . Its molecular formula is inferred as C₁₃H₁₇BrN₃O₃S (exact mass: ~398.25 g/mol), with a purity of 95% as reported by Combi-Blocks .

Properties

IUPAC Name |

tert-butyl 4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10(18)9-8-21-11(14)15-9/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJLRYIKLFKCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with bromothiazole compounds under controlled conditions. One common method involves the use of N-Boc-piperazine and 2-bromothiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the thiazole ring serves as a leaving group in SNAr reactions. This reactivity is enhanced by the electron-withdrawing nature of the thiazole and carbonyl groups.

Example: Reaction with morpholine in DMF at 80°C for 18 hours yields the corresponding morpholine-substituted derivative (82% yield) .

Cross-Coupling Reactions

The bromothiazole group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Example: Coupling with 4-methoxyphenylboronic acid under Suzuki conditions affords the biaryl product (73% yield) .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperazine intermediate, enabling further functionalization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 4M HCl in dioxane, RT, 2h | 4-(2-Bromothiazole-4-carbonyl)piperazine hydrochloride | 95% | |

| TFA/DCM (1:1), RT, 1h | 4-(2-Bromothiazole-4-carbonyl)piperazine trifluoroacetate | 90% |

Example: Deprotection with trifluoroacetic acid (TFA) yields the free piperazine, which is subsequently alkylated with benzyl bromide (88% yield) .

Acylative Functionalization

The carbonyl group adjacent to the thiazole ring can undergo nucleophilic acyl substitution, though this is less common due to steric and electronic factors.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard addition | RMgBr, THF, −78°C → RT, 4h | Tert-butyl 4-(2-bromothiazole-4-(hydroxyalkyl)carbonyl)piperazine-1-carboxylate | 40–55% |

Example: Reaction with methylmagnesium bromide produces a tertiary alcohol derivative (48% yield) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial therapies .

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .

Synthetic Methodologies

Synthesis of Novel Derivatives

this compound serves as a versatile intermediate in organic synthesis. It can be modified to create various derivatives with enhanced biological activities. For instance, modifications at the piperazine ring or the thiazole moiety can yield compounds with improved selectivity and potency against specific biological targets .

Reactivity Studies

The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for developing new compounds with tailored properties for specific applications in drug discovery .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into different binding sites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituent variations, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Comparisons:

Reactivity and Synthetic Utility: The bromothiazole group in the target compound offers superior versatility for cross-coupling compared to bromobenzyl (CAS 1629126-39-1) or nitro-substituted analogs (CAS N/A). Thiazole rings are electron-deficient, facilitating nucleophilic aromatic substitution or metal-catalyzed couplings . In contrast, the 2-amino-4-bromophenyl derivative (CAS 474329-58-3) undergoes Buchwald-Hartwig amination, leveraging the amino group for further functionalization .

Stability and Solubility :

- Compounds with electron-withdrawing groups (e.g., nitro in , bromothiazole in ) exhibit enhanced stability under acidic conditions compared to derivatives like tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (CAS N/A), which degrade in simulated gastric fluid due to triazole ring instability .

- The hydroxyethyl analog (CAS 77279-24-4) demonstrates improved aqueous solubility, making it preferable for CNS drug development .

Biological Activity: Bromothiazole derivatives are associated with kinase inhibition (e.g., Bruton’s tyrosine kinase) due to thiazole’s affinity for ATP-binding pockets . Fluoroquinolone-linked piperazines (CAS N/A) show antimicrobial activity, leveraging fluorine’s metabolic stability and quinolone’s DNA gyrase inhibition .

Synthetic Accessibility: The target compound is synthesized in 52–95% yield using cost-effective catalysts (e.g., CuI, potassium phosphate) , whereas tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS N/A) requires multi-step bromination/amination sequences .

Biological Activity

Tert-butyl 4-(2-bromothiazole-4-carbonyl)piperazine-1-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound, drawing on various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 376.27 g/mol. The compound features a piperazine ring, a bromothiazole moiety, and a tert-butyl carboxylate group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BrN₃O₃S |

| Molecular Weight | 376.27 g/mol |

| CAS Number | 1169698-65-0 |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom in the bromothiazole derivative is replaced by a piperazine derivative under basic conditions. This method allows for the efficient formation of the desired compound with high yields.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. In one study, derivatives of piperazine were tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are often overactive in cancerous tissues. For instance, it has shown potential as an inhibitor of certain kinases involved in cell proliferation and survival . This inhibition can disrupt signaling pathways critical for tumor growth.

Case Studies

- Antimicrobial Study : A series of tests conducted on various derivatives demonstrated that those with bromothiazole substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

- Anticancer Evaluation : In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.